molecular formula C10H11Cl3N2 B13735652 3-Amino-8-chloro-6-methylquinoline dihydrochloride

3-Amino-8-chloro-6-methylquinoline dihydrochloride

Cat. No.: B13735652
M. Wt: 265.6 g/mol
InChI Key: IGMPFTSSLDWWCY-UHFFFAOYSA-N
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Description

3-Amino-8-chloro-6-methylquinoline dihydrochloride is a chemical compound with the molecular formula C10H10Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-chloro-6-methylquinoline dihydrochloride typically involves the chlorination of 6-methylquinoline followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-chloro-6-methylquinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-8-chloro-6-methylquinoline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-8-chloro-6-methylquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. In medicinal applications, it may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-8-methoxyquinoline dihydrochloride
  • 3-Amino-7-methoxyquinoline dihydrochloride
  • 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
  • 2-Amino-7-methoxy-3-methylquinoline hydrochloride

Uniqueness

3-Amino-8-chloro-6-methylquinoline dihydrochloride is unique due to the presence of both amino and chloro substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H11Cl3N2

Molecular Weight

265.6 g/mol

IUPAC Name

8-chloro-6-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H9ClN2.2ClH/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6;;/h2-5H,12H2,1H3;2*1H

InChI Key

IGMPFTSSLDWWCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)Cl)N.Cl.Cl

Origin of Product

United States

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